![molecular formula C5H4INO B1351942 4-iodo-1H-pyrrole-2-carbaldehyde CAS No. 33515-62-7](/img/structure/B1351942.png)
4-iodo-1H-pyrrole-2-carbaldehyde
Overview
Description
4-Iodo-1H-pyrrole-2-carbaldehyde is a chemical compound with the CAS Number: 33515-62-7 . It has a molecular weight of 221 and is solid in its physical form .
Molecular Structure Analysis
The molecular formula of 4-Iodo-1H-pyrrole-2-carbaldehyde is C5H4INO . It has an average mass of 220.996 Da and a monoisotopic mass of 220.933746 Da .Physical And Chemical Properties Analysis
4-Iodo-1H-pyrrole-2-carbaldehyde has a density of 2.2±0.1 g/cm3 . It has a boiling point of 319.3±27.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.7 mmHg at 25°C and an enthalpy of vaporization of 56.1±3.0 kJ/mol . Its flash point is 146.9±23.7 °C . The index of refraction is 1.726 . It has a molar refractivity of 40.3±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Scientific Research Applications
1. Building Blocks for Suzuki–Miyaura Coupling Reactions 4-Iodo-1H-pyrrole-2-carbaldehyde is synthesized for use as a halogenated pyrrole building block in Suzuki–Miyaura coupling reactions. This reaction is a powerful tool in organic chemistry for forming carbon-carbon bonds .
2. Biological Functions Due to Pyrrole-2-Carboxaldehyde (Py-2-C) Skeleton The Py-2-C skeleton, which is a part of 4-iodo-1H-pyrrole-2-carbaldehyde, has been observed in various biological functions. It has been isolated from natural sources like fungi, plants, and microorganisms and is known to be a marker for diabetes .
Safety And Hazards
properties
IUPAC Name |
4-iodo-1H-pyrrole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4INO/c6-4-1-5(3-8)7-2-4/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEYJSULNKPFTAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40405419 | |
Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-iodo-1H-pyrrole-2-carbaldehyde | |
CAS RN |
33515-62-7 | |
Record name | 4-iodo-1H-pyrrole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40405419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the halogenation of 4-iodo-1H-pyrrole-2-carbaldehyde?
A1: The presence of iodine in 4-iodo-1H-pyrrole-2-carbaldehyde is significant because it allows this compound to be used as a building block in Suzuki-Miyaura coupling reactions []. This type of reaction is a powerful tool for forming carbon-carbon bonds, which is essential for creating complex organic molecules. The iodine atom acts as a handle that allows other molecules to be attached to the pyrrole ring through this palladium-catalyzed cross-coupling reaction. This makes 4-iodo-1H-pyrrole-2-carbaldehyde a valuable intermediate in the synthesis of more elaborate, potentially bioactive compounds.
Q2: What is known about the crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde?
A2: The crystal structure of 4-iodo-1H-pyrrole-2-carbaldehyde reveals key information about its molecular arrangement []. The molecule itself is planar, meaning all the atoms lie in the same plane. Furthermore, the molecules interact with each other through N-H...O hydrogen bonding, forming centrosymmetric dimers in the crystal lattice. This information can be useful in understanding the compound's physical properties and reactivity.
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